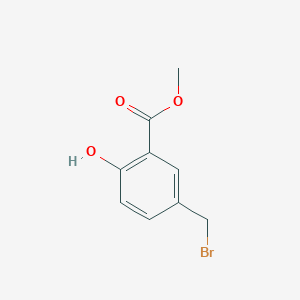

Methyl 5-(bromomethyl)-2-hydroxybenzoate

Description

Methyl 5-(bromomethyl)-2-hydroxybenzoate (CAS: 2253789-54-5, C₉H₇Br₂FO₂) is a halogenated aromatic ester characterized by a bromomethyl group at the 5-position and a hydroxyl group at the 2-position of the benzoate scaffold. This compound serves as a versatile intermediate in organic synthesis, particularly for designing biologically active molecules. Its structural features—such as the bromomethyl group—enable nucleophilic substitution reactions, making it valuable for derivatization into pharmaceuticals or agrochemicals .

Crystallographic studies reveal that its isomer, methyl 4-bromo-3-hydroxybenzoate, shares comparable bond lengths and angles but differs in space group symmetry (monoclinic P21 vs. P21/c), highlighting subtle structural variations influenced by substituent positioning .

Properties

Molecular Formula |

C9H9BrO3 |

|---|---|

Molecular Weight |

245.07 g/mol |

IUPAC Name |

methyl 5-(bromomethyl)-2-hydroxybenzoate |

InChI |

InChI=1S/C9H9BrO3/c1-13-9(12)7-4-6(5-10)2-3-8(7)11/h2-4,11H,5H2,1H3 |

InChI Key |

STPVBMFGGIJGDC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)CBr)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-(bromomethyl)-2-hydroxybenzoate can be synthesized through a multi-step process. One common method involves the bromination of methyl 2-hydroxybenzoate (methyl salicylate) using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically takes place in an organic solvent like carbon tetrachloride under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Types of Reactions:

Substitution Reactions: The bromomethyl group in this compound can undergo nucleophilic substitution reactions. Common reagents include sodium azide, which can replace the bromine atom with an azide group.

Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

Substitution: Formation of methyl 5-(azidomethyl)-2-hydroxybenzoate.

Oxidation: Formation of methyl 5-(bromomethyl)-2-hydroxybenzaldehyde.

Reduction: Formation of methyl 5-(bromomethyl)-2-hydroxybenzyl alcohol.

Scientific Research Applications

Methyl 5-(bromomethyl)-2-hydroxybenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used to study enzyme-catalyzed reactions involving ester hydrolysis and bromomethyl group transformations.

Medicine: It serves as a precursor for the synthesis of potential drug candidates with antimicrobial and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of methyl 5-(bromomethyl)-2-hydroxybenzoate involves its reactivity towards nucleophiles and oxidizing agents. The bromomethyl group is highly reactive and can undergo substitution reactions with various nucleophiles. The hydroxyl group can participate in hydrogen bonding and can be oxidized to form carbonyl compounds. These reactions are facilitated by the electronic effects of the substituents on the benzene ring .

Comparison with Similar Compounds

Structural Isomers and Halogen-Substituted Analogs

- Methyl 4-Bromo-3-Hydroxybenzoate: This positional isomer exhibits similar bond geometry but crystallizes in a different space group (P21/c vs. P21), affecting packing interactions.

Methyl 5-Bromo-2-(Bromomethyl)-4-Fluorobenzoate :

Adding a fluorine atom at the 4-position increases electronegativity and metabolic stability. The dual bromine atoms (bromine and bromomethyl) enhance electrophilicity, favoring cross-coupling reactions. This compound has a molar mass of 325.96 g/mol, slightly higher than the parent molecule due to the additional fluorine .

Ester Group Variations

Table 1: Comparison of Key Compounds

Biological Activity

Methyl 5-(bromomethyl)-2-hydroxybenzoate is an organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including its mechanisms of action, pharmacological properties, and applications in medicinal chemistry.

- Molecular Formula : C10H10BrO3

- Molecular Weight : 273.09 g/mol

- Structure : The compound features a bromomethyl group at the 5-position of a 2-hydroxybenzoate structure, which is crucial for its biological activity.

This compound exhibits its biological effects primarily through the following mechanisms:

- Inhibition of Cyclooxygenase (COX) Enzymes : The compound has been shown to inhibit COX-2, an enzyme involved in the inflammatory response. This inhibition leads to a reduction in the synthesis of prostaglandins, which are mediators of inflammation and pain .

- Antioxidant Activity : Some studies suggest that this compound may possess antioxidant properties, helping to mitigate oxidative stress in cells .

Biological Activities

The biological activities of this compound can be summarized as follows:

- Anti-inflammatory Effects : By inhibiting COX-2, it reduces inflammation, making it a candidate for developing non-steroidal anti-inflammatory drugs (NSAIDs).

- Analgesic Properties : Its ability to decrease pain perception has been documented in various animal models, indicating potential use as an analgesic agent .

- Antitumor Activity : Preliminary studies have indicated that derivatives of this compound may exhibit antitumor properties by interfering with tumor cell proliferation and survival pathways .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Anti-inflammatory | COX-2 inhibition | , |

| Analgesic | Pain pathway modulation | |

| Antioxidant | Scavenging free radicals | |

| Antitumor | Disruption of cell proliferation |

Case Study: Anti-inflammatory Effects

A study conducted on animal models demonstrated that this compound significantly reduced paw edema induced by carrageenan. The results indicated a dose-dependent effect, where higher doses resulted in greater reductions in inflammation.

Case Study: Antitumor Potential

In vitro studies have shown that this compound can inhibit the growth of certain cancer cell lines. For instance, it was found to reduce the viability of breast cancer cells by inducing apoptosis through mitochondrial pathways .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good bioavailability and favorable absorption characteristics. In silico modeling indicates that the compound can effectively penetrate cellular membranes due to its lipophilic nature, enhancing its therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.